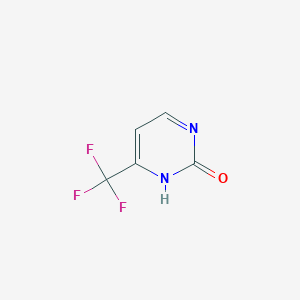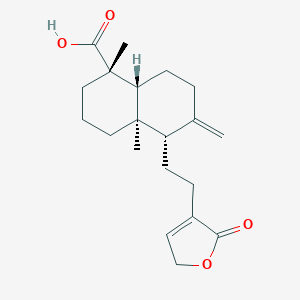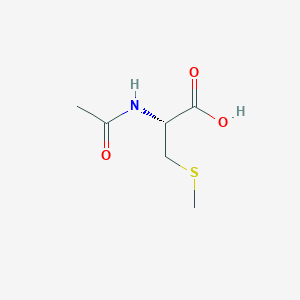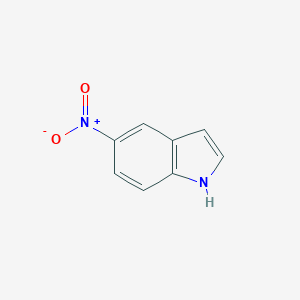
5-ニトロインドール
概要
説明
5-Nitroindole is a derivative of indole, characterized by the presence of a nitro group at the 5-position of the indole ring. This compound is notable for its aromatic structure and has been extensively studied for its applications in various fields, including chemistry, biology, and medicine. 5-Nitroindole is particularly recognized for its role as a universal base in oligonucleotide synthesis, where it can pair equally with all four naturally occurring DNA/RNA bases .
科学的研究の応用
5-Nitroindole has a wide range of applications in scientific research:
作用機序
Target of Action
5-Nitroindole is a universal base analogue for oligonucleotide synthesis . It is a nucleotide that can pair equally with all four naturally occurring DNA/RNA bases . The primary targets of 5-Nitroindole are the DNA/RNA bases in the oligonucleotide duplex .
Mode of Action
5-Nitroindole interacts with its targets through base-stacking interactions . It has no hydrogen-bonding property but instead has a stacking ability within the double helix DNA . Therefore, it exhibits an equal base-pairing capacity with all the four bases . Nuclear magnetic resonance spectroscopy has shown that 5-nitroindole universal bases are fully stacked within DNA duplexes, adopting an anti conformation that provides good overlap with adjacent bases .
Biochemical Pathways
This property gives 5-nitroindole an important advantage for applications based on hybridization . For example, it can be used in degenerate PCR, microarray probes, ligation, and triplexes .
Pharmacokinetics
It is known that the incorporation of 5-nitroindole is much less destabilizing than other compounds . Only a slight decrease in melting temperature ™ was observed when incorporated towards the end or in the middle of a 17-mer duplex . This suggests that 5-Nitroindole may have good stability and bioavailability.
Result of Action
The molecular and cellular effects of 5-Nitroindole’s action are primarily related to its role as a universal base in oligonucleotide synthesis . For instance, the incorporation of 5-nitroindole nucleotides into an siRNA passenger strand can reduce the off-target effects of RNA-induced silencing complex (RISC) . Similarly, a single modification of 5-nitroindole in the Thrombin-binding aptamer HD1 enhanced the anticoagulant properties and binding affinity of the aptamer .
Action Environment
It is known that 5-nitroindole is considered to be one of the best universal bases for increased stability of the duplex through base-stacking interactions . These interactions have been well studied and validated, and the enhanced stacking ability is attributed to their larger aromatic surface area and increased hydrophobicity . This suggests that the action, efficacy, and stability of 5-Nitroindole could be influenced by environmental factors that affect these properties.
生化学分析
Biochemical Properties
5-Nitroindole interacts with various biomolecules, including enzymes and proteins, primarily through base-stacking interactions . It does not alter the stabilization of adjacent base pairs and retains the structure and function of the oligonucleotide duplex . This property of 5-Nitroindole allows it to exhibit an equal base-pairing capacity with all four bases .
Cellular Effects
5-Nitroindole has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the off-target effects of RNA-induced silencing complex (RISC) when incorporated into an siRNA passenger strand . It also influences cell function by impacting gene expression .
Molecular Mechanism
At the molecular level, 5-Nitroindole exerts its effects primarily through its interactions with DNA. It is fully stacked within DNA duplexes, adopting an anti conformation that provides good overlap with adjacent bases . This allows 5-Nitroindole to bind to the c-Myc promoter G-quadruplex, down-regulate c-Myc expression, and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Nitroindole exhibits stability over time. Its incorporation into a duplex is much less destabilizing than other compounds . Only a slight decrease in melting temperature ™ was observed when it was incorporated towards the end or in the middle of a 17-mer duplex .
Metabolic Pathways
It is known that 5-Nitroindole is involved in the synthesis of indole derivatives, which play a significant role in cell biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroindole typically involves the nitration of indole. One common method includes the reaction of indole with nitric acid in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position .
Industrial Production Methods
In industrial settings, the production of 5-Nitroindole may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods aim to optimize yield and purity while minimizing the production of by-products.
化学反応の分析
Types of Reactions
5-Nitroindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-aminoindole.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
3-Nitropyrrole: Another universal base analogue with similar properties but less stability in duplex formation.
Nitroazoles: A class of compounds used as universal bases but with varying degrees of stability and pairing efficiency.
Uniqueness of 5-Nitroindole
5-Nitroindole stands out due to its superior duplex stability and minimal destabilizing effects when incorporated into nucleic acid structures. Its enhanced base-stacking interactions and ability to pair equally with all four nucleotide bases make it a preferred choice for applications requiring universal base analogues .
特性
IUPAC Name |
5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPSOBLQZPIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210403 | |
| Record name | 5-Nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 5-Nitroindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000899 [mmHg] | |
| Record name | 5-Nitroindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6146-52-7 | |
| Record name | 5-Nitroindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6146-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6146-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitroindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2BHX6EDBN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

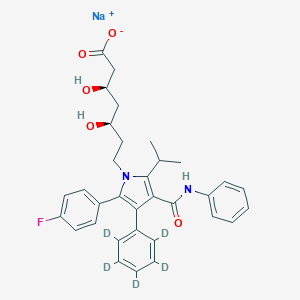
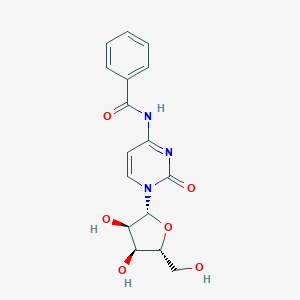

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)



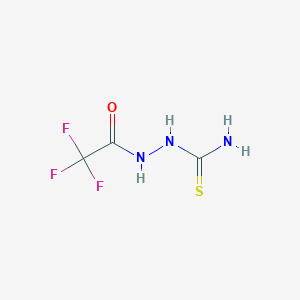
![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)

